Bienvenue dans la boutique en ligne BenchChem!

methyl 4,5-dihydro-1H-pyrazole-5-carboxylate

Physicochemical profiling Lead optimization Pharmacokinetic prediction

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate (CAS 164928-01-2) is an unsubstituted 2-pyrazoline (4,5-dihydro-1H-pyrazole) heterocycle bearing a methyl ester at the 5-position. With molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g·mol⁻¹, it possesses one hydrogen bond donor (ring NH), four hydrogen bond acceptors, a computed XLogP3 of −0.2, and an undefined stereocenter at C5, making the commercial product a racemic mixture.

Molecular Formula C5H8N2O2
Molecular Weight 128.131
CAS No. 164928-01-2
Cat. No. B575517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
CAS164928-01-2
Synonyms1H-Pyrazole-5-carboxylic acid, 4,5-dihydro-, methyl ester (9CI)
Molecular FormulaC5H8N2O2
Molecular Weight128.131
Structural Identifiers
SMILESCOC(=O)C1CC=NN1
InChIInChI=1S/C5H8N2O2/c1-9-5(8)4-2-3-6-7-4/h3-4,7H,2H2,1H3
InChIKeyKNZJIZGBGJCISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5-Dihydro-1H-Pyrazole-5-Carboxylate (CAS 164928-01-2): Core Scaffold Identity and Procurement Baseline


Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate (CAS 164928-01-2) is an unsubstituted 2-pyrazoline (4,5-dihydro-1H-pyrazole) heterocycle bearing a methyl ester at the 5-position. With molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g·mol⁻¹, it possesses one hydrogen bond donor (ring NH), four hydrogen bond acceptors, a computed XLogP3 of −0.2, and an undefined stereocenter at C5, making the commercial product a racemic mixture [1]. Commercially sourced material from multiple suppliers is typically offered at 95–97% purity . The scaffold is recognized as a versatile building block in medicinal chemistry and organic synthesis, serving as a precursor to more elaborate pyrazole and pyrazoline derivatives via further functionalization at N1, C3, C4, and the ester group [2].

Why Methyl 4,5-Dihydro-1H-Pyrazole-5-Carboxylate Cannot Be Freely Substituted by In-Class Analogs


Although several 4,5-dihydro-1H-pyrazole derivatives are commercially available, methyl 4,5-dihydro-1H-pyrazole-5-carboxylate occupies a specific intersection of structural features that no single close analog replicates simultaneously: (i) an unsubstituted N1–H donor for hydrogen-bond-directed binding or further N-functionalization, (ii) a methyl ester at C5 providing a balance of electrophilicity and lipophilicity distinct from the corresponding ethyl ester and free carboxylic acid, (iii) an sp³-hybridized C5 stereocenter whose stereochemistry can be exploited or controlled, and (iv) a 5-carboxylate (rather than 3-carboxylate) regiochemistry that alters both electronic distribution and downstream derivatization outcomes [1]. Direct head-to-head evidence for this specific unsubstituted scaffold is limited in the primary literature; where quantitative comparative data are absent, the following evidence items present the strongest available differentiation grounded in either cross-study comparison of matched analogs, class-level physicochemical inference, or patent-supported enabling methodology [2].

Quantitative Differentiation Evidence for Methyl 4,5-Dihydro-1H-Pyrazole-5-Carboxylate vs. Closest Analogs


Methyl Ester vs. Ethyl Ester: Physicochemical Property Head-to-Head

Replacing the methyl ester of the target compound with an ethyl ester (CAS 89600-89-5) adds one methylene unit, producing a measurable shift in three key physicochemical parameters relevant to passive permeability and solubility. The methyl ester (target) exhibits a computed XLogP3 of −0.2, whereas the ethyl ester analog has a predicted logP of approximately +0.1 [1]. This represents a ΔlogP of roughly +0.3 units, corresponding to a ~2-fold increase in octanol–water partition coefficient favoring the ethyl ester [2]. The boiling point rises from 220.8 ± 33.0 °C (methyl ester) to 236.2 ± 33.0 °C (ethyl ester), a Δ of ~15.4 °C, and the molecular weight increases from 128.13 to 142.16 g·mol⁻¹ (Δ = +14.03 Da, +10.9%) [1]. These differences are consequential when selecting a synthetic intermediate for fragment-based drug discovery where minimal lipophilicity and low molecular weight are design constraints.

Physicochemical profiling Lead optimization Pharmacokinetic prediction

5-Carboxylate vs. 3-Carboxylate Regioisomer: Synthetic and Electronic Differentiation

The target compound bears the ester substituent at the 5-position (adjacent to the sp³-hybridized C5), whereas its regioisomer methyl 4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 49846-91-5) carries the ester at the 3-position adjacent to the C=N imine bond . This regiochemical difference alters the electronic environment: the 5-carboxylate ester is conjugated through a saturated carbon, while the 3-carboxylate ester is directly conjugated with the imine π-system, affecting both the carbonyl IR stretching frequency and the reactivity of the ester toward nucleophilic attack [1]. In the broader pyrazole-5-carboxylate literature, regioselective synthetic routes to 5-carboxylate products (vs. 3-carboxylate) have been demonstrated with selectivity ratios of at least 6:1, confirming that the 5-carboxylate scaffold can be accessed with high regiochemical fidelity when appropriate synthetic methodology is employed [2]. The target compound's 5-carboxylate regiochemistry also places the ester in a sterically less hindered environment compared to the 3-position, which can influence subsequent derivatization rates.

Regioselective synthesis Heterocyclic chemistry Scaffold diversification

Dihydro Scaffold vs. Fully Aromatic Pyrazole: Presence of a Chiral sp³ Center

The target compound contains an sp³-hybridized C5 carbon, which constitutes a stereogenic center absent in its fully aromatic counterpart methyl 1H-pyrazole-5-carboxylate (CAS 15366-34-4). The aromatic analog is planar with an endocyclic double bond between C4 and C5 (C₅H₆N₂O₂, MW 126.11 g·mol⁻¹), whereas the target compound (C₅H₈N₂O₂, MW 128.13 g·mol⁻¹) features a C4–C5 single bond and a C3=N2 double bond [1]. This structural difference has two quantifiable consequences: (i) the target compound has one undefined stereocenter (PubChem stereocenter count = 1) vs. zero for the aromatic analog, and (ii) the hydrogen bond donor count increases from 1 (both compounds have one NH) but the acceptor count differs—the target has 4 H-bond acceptors vs. 4 for the aromatic analog as well (due to ester carbonyl and ring nitrogens), though the dihydro scaffold possesses an additional exchangeable proton environment at C5-H (sp³ C–H) not present in the aromatic form [1]. In the broader dihydropyrazole literature, the chiral scaffold has been exploited as a versatile intermediate for enantioselective synthesis; catalytic asymmetric [3+2] cycloaddition methods have been reported to produce enantioenriched dihydropyrazoles with ee values up to 99% [2].

Chiral building block Asymmetric synthesis Scaffold diversity

Enantiopure Procurement Pathway: Racemic vs. Single-Enantiomer Availability

The commercial racemic product (CAS 164928-01-2) can be differentiated from its individually assigned enantiomers: methyl (5R)-4,5-dihydro-1H-pyrazole-5-carboxylate (CAS 193945-98-1) and methyl (5S)-4,5-dihydro-1H-pyrazole-5-carboxylate (CAS 193946-07-5) . Each enantiomer has an independently assigned CAS number and the same molecular formula (C₅H₈N₂O₂, MW 128.13), confirming that procurement of defined stereochemistry is possible. A 2023 patent application (US20230159464A1) discloses a chiral resolution process for (S)-4,5-dihydro-1H-pyrazole intermediates using resolving agents including (−)-quinine, (R)- and (S)-phenethylamine, (−)-cinchonidine, and (1R,2S)-(+)-cis-1-amino-2-indanol, providing a scalable alternative to chiral chromatography [1]. This patent context establishes that for programs requiring enantiopure 4,5-dihydro-1H-pyrazole building blocks—such as peripherally selective CB1 receptor antagonists—methodology exists to access single enantiomers in enantioenriched form, and the target racemate can serve as the input material for such resolution.

Chiral resolution Enantiopure synthesis Process chemistry

Synthetic Accessibility via 1,3-Dipolar Cycloaddition: Validated Route to the Scaffold

The 4,5-dihydro-1H-pyrazole-5-carboxylate scaffold can be constructed via 1,3-dipolar cycloaddition of diazo compounds with acrylate esters—a convergent, atom-economical route that is not available for the fully aromatic pyrazole-5-carboxylate scaffold without a subsequent oxidation step. Specifically, the reaction of 1-(1-adamantyl)-2-diazoethanone with methyl acrylate yields methyl 3-(1-adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, directly demonstrating that the parent scaffold can be elaborated at the 3-position via this cycloaddition manifold [1]. In a broader methodological context, TEMPO-mediated oxidative [3+2] cycloaddition of N-substituted acrylamides with α-diazoacetates provides access to carbamoyl-substituted pyrazole-5-carboxylates, confirming that the 5-carboxylate regioisomer is preferentially accessible through cycloaddition-based routes [2]. This contrasts with the parent free carboxylic acid (CAS 78367-79-0, 4,5-dihydro-1H-pyrazole-5-carboxylic acid, MW 114.10), which lacks the ester protecting group and would require additional protection/deprotection steps in most synthetic sequences.

1,3-Dipolar cycloaddition Diazo chemistry Heterocycle synthesis

Evidence-Backed Application Scenarios for Methyl 4,5-Dihydro-1H-Pyrazole-5-Carboxylate (CAS 164928-01-2)


Fragment-Based Drug Discovery (FBDD) Library Design

With MW 128.13, XLogP3 −0.2, one H-bond donor, and four H-bond acceptors, methyl 4,5-dihydro-1H-pyrazole-5-carboxylate falls squarely within fragment-like property space (MW < 250, logP < 3, HBD ≤ 3, HBA ≤ 6) as defined by the Rule of Three [1]. Compared to the ethyl ester analog (MW 142.16, logP ~+0.1), the methyl ester offers a 10.9% lower molecular weight and a lipophilicity advantage of −0.3 logP units—a meaningful margin when constructing fragment libraries where every heavy atom and logP unit counts toward lead-likeness metrics [2]. The racemic nature of the commercial product further enables initial fragment screening without committing to a specific enantiomer, deferring chiral resolution costs until hit confirmation.

Enantioselective Probe Synthesis and Chiral SAR Exploration

The C5 stereocenter, combined with the availability of both enantiomers under separate CAS registrations (R: 193945-98-1; S: 193946-07-5), positions this scaffold for chiral structure–activity relationship (SAR) studies [1]. The patent literature confirms that scalable chiral resolution protocols exist for the 4,5-dihydro-1H-pyrazole class using resolving agents such as (−)-quinine and substituted phenethylamines, providing a pathway from racemic screening hits to enantiopure leads without reliance on expensive chiral chromatography [2]. This scenario is particularly relevant for programs targeting stereochemically sensitive receptors such as CB1, where the (S)-enantiomer of related dihydropyrazole derivatives has been shown to be the eutomer [3].

Diversifiable Scaffold for Parallel Library Synthesis

The scaffold bears four chemically distinct sites for derivatization: N1 (NH for alkylation/arylation), C3 (electrophilic substitution or cycloaddition entry point), C4 (enolate/aldol chemistry), and the C5 methyl ester (hydrolysis, amidation, reduction). The 1,3-dipolar cycloaddition route documented by Lozhkin et al. (2009) demonstrates that C3-substituted derivatives can be accessed directly from diazo compounds and methyl acrylate, enabling late-stage diversification at the 3-position without protecting group manipulation [1]. This orthogonal reactivity profile—where the ester remains intact during N-functionalization and C3 elaboration—is not universally available across all pyrazoline regioisomers and supports efficient parallel library construction.

Agrochemical Intermediate and Heterocyclic Building Block Supply

Commercially sourced at 95–97% purity from multiple suppliers (AKSci, Leyan, Beyotime, ChemEnu) at the gram-to-kilogram scale, the compound serves as a cost-effective entry point for the synthesis of pyrazole-5-carboxylate-derived agrochemicals and pharmaceuticals [1][2]. Patent EP0854142 (Saltigo GmbH) describes processes for preparing 1-alkylpyrazole-5-carboxylic esters, a class of intermediates relevant to pyrazole-carboxamide fungicides and insecticides [3]. The commercial availability of the unsubstituted scaffold eliminates the need for in-house synthesis of the core heterocycle, reducing development timelines for programs requiring 4,5-dihydro-1H-pyrazole intermediates.

Quote Request

Request a Quote for methyl 4,5-dihydro-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.